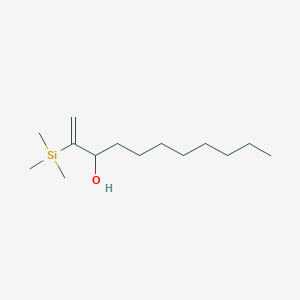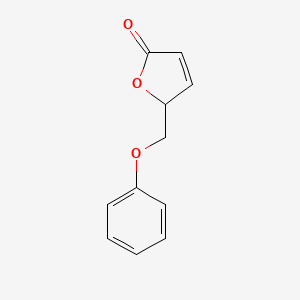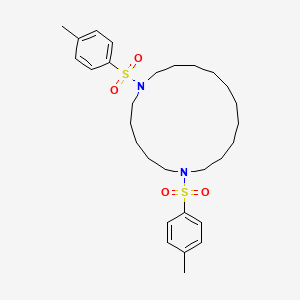
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacycloheptadecane ring system substituted with two 4-methylbenzene-1-sulfonyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by sulfonylation reactions to introduce the 4-methylbenzene-1-sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The diazacycloheptadecane ring system provides structural stability and contributes to the compound’s overall behavior.
類似化合物との比較
Similar Compounds
- 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can be compared with other sulfonyl-substituted diazacycloalkanes, such as:
- 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 1,7-Bis(4-nitrobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
Uniqueness
The unique combination of 4-methylbenzene-1-sulfonyl groups and the diazacycloheptadecane ring system distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
87338-08-7 |
|---|---|
分子式 |
C29H44N2O4S2 |
分子量 |
548.8 g/mol |
IUPAC名 |
1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacycloheptadecane |
InChI |
InChI=1S/C29H44N2O4S2/c1-26-14-18-28(19-15-26)36(32,33)30-22-10-7-5-3-4-6-8-11-23-31(25-13-9-12-24-30)37(34,35)29-20-16-27(2)17-21-29/h14-21H,3-13,22-25H2,1-2H3 |
InChIキー |
LXBWRJGLCJRESV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
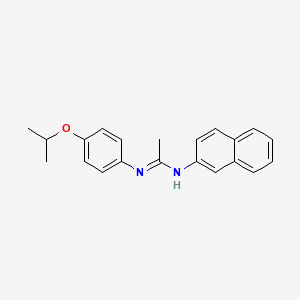
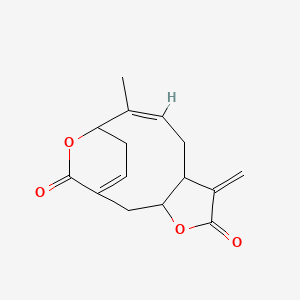
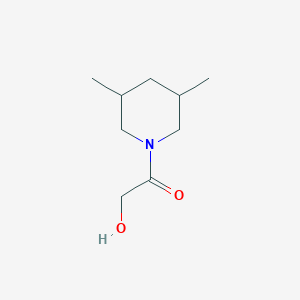
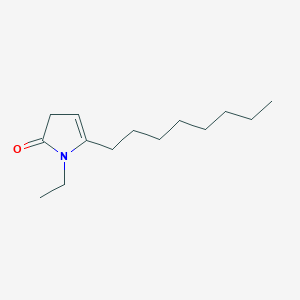
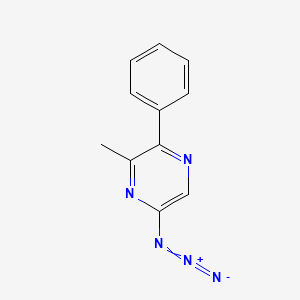
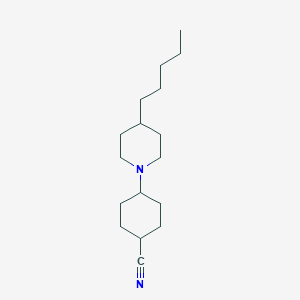

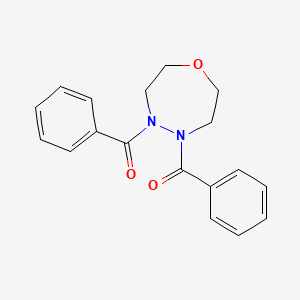
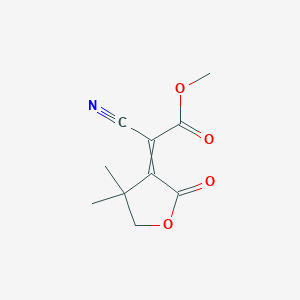
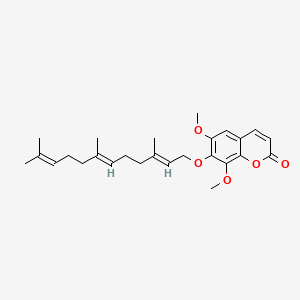
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
